5-Methoxy-1H-indazole

Description

The exact mass of the compound 5-Methoxy-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methoxy-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

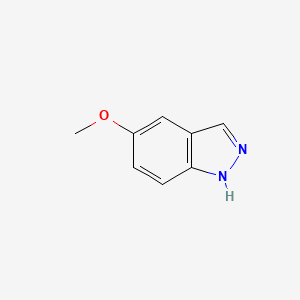

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-7-2-3-8-6(4-7)5-9-10-8/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWWDKIVVTXLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20537722 | |

| Record name | 5-Methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20537722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94444-96-9 | |

| Record name | 5-Methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20537722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 5-Methoxy-1H-indazole

An In-Depth Technical Guide to the Chemical Properties of 5-Methoxy-1H-indazole

5-Methoxy-1H-indazole is a heterocyclic aromatic organic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrazole ring, with a methoxy group substituted at the 5-position.[1] This molecule is far more than a simple chemical entity; it represents a strategically important scaffold in the landscape of modern drug discovery and materials science. The indazole core is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.[2][3] This inherent versatility has led to the incorporation of the indazole motif into numerous FDA-approved drugs, including Pazopanib (a multi-kinase inhibitor for cancer treatment) and Granisetron (a 5-HT3 receptor antagonist used as an antiemetic).[2][4]

The presence of the methoxy group at the 5-position significantly influences the molecule's electronic properties, solubility, and metabolic profile, making 5-Methoxy-1H-indazole a particularly valuable building block for fine-tuning the pharmacokinetic and pharmacodynamic properties of new chemical entities.[1][5] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core chemical properties of 5-Methoxy-1H-indazole, from its synthesis and characterization to its reactivity and applications, grounded in established scientific principles and experimental data.

Core Physicochemical Properties

The fundamental properties of 5-Methoxy-1H-indazole define its behavior in both laboratory and industrial settings. It is typically a light yellow to brownish-orange solid with good solubility in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but limited solubility in water.[1][6]

Chemical Structure

Caption: Chemical Structure of 5-Methoxy-1H-indazole.

Data Summary Table

| Property | Value | Reference |

| CAS Number | 94444-96-9 | [6][7] |

| Molecular Formula | C₈H₈N₂O | [6][7] |

| Molecular Weight | 148.16 g/mol | [7] |

| Appearance | Light yellow to yellow/brownish-orange solid | [6] |

| Melting Point | 167 °C (recrystallized from benzene) | [6] |

| Boiling Point | 312.5 ± 15.0 °C (Predicted) | [6] |

| Density | 1.244 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 13.61 ± 0.40 (Predicted) | [6] |

| Flash Point | 114.6 °C |

Synthesis and Structural Elucidation

The synthesis of the indazole scaffold can be approached through various modern organic chemistry strategies, including cross-coupling reactions and C-H functionalization.[2][4][8] However, a classical and reliable method for preparing 5-Methoxy-1H-indazole proceeds from a readily available aniline precursor.

Synthetic Rationale and Protocol

A common and effective synthesis starts from 4-methoxy-2-methylaniline.[6] The core of this transformation involves a diazotization reaction followed by an intramolecular cyclization, a foundational strategy in heterocyclic chemistry. The aniline's amino group is converted into a diazonium salt, which then undergoes an electrophilic attack on the aromatic ring, facilitated by the activating methyl group, to form the pyrazole ring of the indazole system.

Experimental Protocol: Synthesis from 4-Methoxy-2-methylaniline

-

Diazotization: Dissolve 4-methoxy-2-methylaniline (6.69 g, 48.8 mmol) in acetic acid (350 ml) in a flask suitable for cooling. Place the flask in an ice-water bath to maintain a low temperature.[6]

-

Causality: The use of an ice-water bath is critical. Diazonium salts are thermally unstable and can decompose, significantly reducing the yield. Acetic acid serves as both the solvent and a proton source for the reaction.

-

-

Addition of Nitrite: Slowly add a solution of sodium nitrite (3.38 g, 49.0 mmol) in water (8.1 ml) dropwise to the aniline solution.[6] Meticulously monitor the temperature, ensuring it does not exceed 25°C.[6]

-

Causality: Slow, dropwise addition is a key control parameter to manage the exothermic nature of the diazotization reaction and prevent the unwanted formation of side products.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.[6]

-

Causality: The overnight stirring ensures the intramolecular cyclization reaction proceeds to completion.

-

-

Workup and Extraction: Pour the reaction mixture into water and extract the product with chloroform. Combine the organic layers.[6]

-

Causality: The product is organic-soluble. Pouring the mixture into water precipitates any unreacted inorganic salts and allows for efficient extraction into an immiscible organic solvent like chloroform.

-

-

Washing and Drying: Wash the combined organic layers with a saturated aqueous sodium chloride solution (brine) and dry over anhydrous magnesium sulfate.[6]

-

Causality: The brine wash removes residual water from the organic phase. Anhydrous magnesium sulfate is a drying agent that removes the final traces of water before solvent evaporation.

-

-

Purification: Remove the solvent by distillation under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a chloroform/methanol (9/1) eluent system to yield pure 5-methoxy-1H-indazole.[6]

-

Causality: Column chromatography is a standard purification technique that separates the desired product from unreacted starting materials and byproducts based on their differential adsorption to the silica gel stationary phase.

-

Synthesis Workflow

Caption: Generalized workflow for N-alkylation of 5-Methoxy-1H-indazole.

Applications in Research and Drug Development

The true value of 5-Methoxy-1H-indazole is realized in its application as a versatile synthon for creating molecules with significant functional value.

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of a wide array of pharmaceuticals. [5]The scaffold is explored for developing novel anti-cancer, anti-inflammatory, and neuroprotective agents. [1][5][9]The indazole core's ability to form key hydrogen bonds and engage in pi-stacking interactions makes it an effective pharmacophore for enzyme inhibitors and receptor antagonists.

-

Biochemical Research and Probes: The indazole structure is utilized in studies to investigate biological systems and cellular processes. [5]Furthermore, derivatives of 5-Methoxy-1H-indazole have shown promise in the development of fluorescent probes and sensors, where the electronic properties of the scaffold can be tuned to create environmentally sensitive fluorophores. [5][10]

-

Material Science: Beyond biology, the unique electronic properties of the indazole ring are being explored for the creation of novel organic materials for use in advanced sensors and electronic devices. [5]

Safety and Handling

As a laboratory chemical, 5-Methoxy-1H-indazole should be handled with appropriate care.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes. [11][12]* Storage: Store in a tightly sealed container in a dry, cool place at room temperature. [6]* Hazards: While specific toxicology data is limited, related indazole and methoxy-aromatic compounds are known to be irritants. It is prudent to treat 5-Methoxy-1H-indazole as potentially causing skin, eye, and respiratory irritation. [11][13]

References

-

Singh, P., & Kaur, M. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). Retrieved from [Link]

-

ResearchGate. (2006). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. Retrieved from [Link]

-

University of New Orleans. (2020). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of 5-Methoxy-1H-Indazole. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxyindole. Retrieved from [Link]

-

ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

-

MPG.PuRe. (2025). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. Retrieved from [Link]

-

MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

-

PubMed. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

-

ResearchGate. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]

-

AGF Bioscience. (n.d.). 4-Methoxy-1h-indazole - SAFETY DATA SHEET. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

AWS. (n.d.). Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper Catalysis. Retrieved from [Link]

Sources

- 1. CAS 94444-96-9: 5-Methoxy-1H-indazole | CymitQuimica [cymitquimica.com]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 5-METHOXY-1H-INDAZOLE | 94444-96-9 [chemicalbook.com]

- 7. capotchem.com [capotchem.com]

- 8. Indazole synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. biosynth.com [biosynth.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

5-Methoxy-1H-indazole CAS number 94444-96-9

An In-Depth Technical Monograph on the Chemical & Pharmacological Profile of 5-Methoxy-1H-indazole

Executive Summary

5-Methoxy-1H-indazole (CAS 94444-96-9 ) represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Structurally serving as a bioisostere of 5-methoxyindole, this bicyclic heterocycle offers enhanced metabolic stability and unique hydrogen-bonding vectors critical for kinase inhibition (e.g., ROCK, VEGFR) and G-protein coupled receptor (GPCR) modulation (specifically 5-HT serotogenic pathways). This guide synthesizes its physicochemical properties, validated synthetic pathways, and application in drug discovery.

Part 1: Physicochemical Profile & Chemical Identity

The utility of 5-Methoxy-1H-indazole stems from its amphoteric nature and the electron-donating methoxy group at the C5 position, which increases electron density of the aromatic system, influencing electrophilic substitution and ligand-binding kinetics.

| Parameter | Technical Specification |

| IUPAC Name | 5-Methoxy-1H-indazole |

| CAS Number | 94444-96-9 |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 167–169 °C |

| Solubility | Soluble in DMSO (>20 mg/mL), Ethanol, Chloroform; Low solubility in water.[1][2] |

| pKa | ~13.6 (pyrrolic NH acidity) |

| Electronic Character | Electron-rich C5-methoxy substituent; Indazole core is π-excessive. |

Part 2: Synthetic Methodology

The most robust and scalable synthesis for CAS 94444-96-9 involves the diazotization-cyclization of 2-methyl-4-methoxyaniline . This route utilizes the "Jacobson-type" cyclization strategy, where a diazonium intermediate undergoes intramolecular attack by the adjacent methyl group.

Protocol: Diazotization-Cyclization Route

Rationale: This method avoids expensive transition metal catalysts (e.g., Pd/Cu) required for cross-coupling routes, making it ideal for gram-to-kilogram scale synthesis.

Reagents:

-

Starting Material: 2-Methyl-4-methoxyaniline (4-Methoxy-2-methylaniline)[1]

-

Reagent: Sodium Nitrite (NaNO₂)[1]

-

Solvent/Acid: Glacial Acetic Acid (AcOH)

-

Work-up: Chloroform (CHCl₃), Sodium Bicarbonate (NaHCO₃), Magnesium Sulfate (MgSO₄).

Step-by-Step Procedure:

-

Solubilization: Dissolve 48.8 mmol (6.69 g) of 2-methyl-4-methoxyaniline in 350 mL of glacial acetic acid. Stir until a homogenous solution is achieved.

-

Temperature Control: Cool the reaction vessel in an ice-water bath. Internal temperature must be maintained below 25°C to prevent decomposition of the diazonium salt.

-

Diazotization: Prepare a solution of NaNO₂ (3.38 g, 49.0 mmol) in 8.1 mL of water. Add this dropwise to the aniline solution over 30 minutes.

-

Cyclization: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 12–18 hours. The diazonium species will cyclize onto the methyl group.

-

Quenching & Extraction: Pour the reaction mixture into 500 mL of ice water. Extract extensively with Chloroform (3 x 100 mL).

-

Purification: Wash the combined organic layers with saturated NaHCO₃ (to remove acetic acid) and brine. Dry over anhydrous MgSO₄. Concentrate in vacuo.

-

Isolation: Purify the crude residue via silica gel column chromatography (Eluent: Chloroform/Methanol 9:1) to yield the pure product.

Synthetic Workflow Visualization

Figure 1: Synthetic pathway for 5-Methoxy-1H-indazole via diazotization of o-toluidine derivatives.

Part 3: Medicinal Chemistry & Applications

In drug discovery, the 5-methoxy-1H-indazole scaffold serves as a robust bioisostere for the 5-methoxyindole moiety . The substitution of the C3-carbon (in indole) with a nitrogen atom (in indazole) lowers the lipophilicity (LogP) and increases metabolic stability against oxidative metabolism, while retaining the flat aromatic topology required for binding.

Serotonergic Modulation (5-HT Receptors)

Indazoles are critical in designing ligands for the 5-HT2A and 5-HT3 receptors. The 5-methoxy group mimics the substitution pattern of serotonin (5-HT) and 5-MeO-DMT.

-

Mechanism: The indazole NH acts as a hydrogen bond donor (HBD) to Serine/Threonine residues in the receptor pocket, while the 5-methoxy group engages in hydrophobic/Van der Waals interactions.

-

Application: Development of non-tryptamine psychedelics and antipsychotics with improved oral bioavailability.

Kinase Inhibition (ROCK/VEGFR)

The indazole core is a "hinge-binder" in kinase inhibitors.

-

Rho-associated protein kinase (ROCK): 5-methoxyindazole derivatives inhibit ROCK, a target for glaucoma and cardiovascular disease. The nitrogen pair (N1/N2) mimics the adenine ring of ATP, binding to the kinase hinge region.

-

Axitinib Analogs: While Axitinib uses a 6-substituted indazole, 5-substituted analogs are frequently synthesized to probe Structure-Activity Relationships (SAR) regarding steric bulk and electronic effects in the ATP-binding pocket.

Pharmacological Interaction Map

Figure 2: Pharmacophore mapping of 5-Methoxy-1H-indazole illustrating key binding vectors and stability features.

Part 4: Quality Control & Analytical Validation

To ensure the integrity of the synthesized or procured material, the following analytical benchmarks must be met.

1. Proton NMR (¹H-NMR, DMSO-d₆):

-

δ 12.89 (br s, 1H): Indazole N-H (Exchangeable).[1]

-

δ 7.93 (s, 1H): C3-H (Characteristic of the indazole ring).

-

δ 7.42 (d, J=8.8 Hz, 1H): C7-H.

-

δ 7.15 (d, J=1.8 Hz, 1H): C4-H (Doublet due to meta-coupling).

-

δ 6.98 (dd, J=8.8, 1.8 Hz, 1H): C6-H.[1]

-

δ 3.76 (s, 3H): Methoxy (-OCH₃) group.

2. Purity Standards:

-

HPLC: >98% purity required for biological assays.

-

Impurity Profile: Monitor for unreacted 2-methyl-4-methoxyaniline (starting material) and azo-coupling byproducts.

References

-

ChemicalBook. (2025). 5-Methoxy-1H-indazole - Product Dossier & Synthesis. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13346860, 5-Methoxy-1H-indazole. Retrieved from

-

Gaikwad, D. D., et al. (2015).[3] Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. European Journal of Medicinal Chemistry, 90, 707-731.[3] Retrieved from [3]

-

Wallach, J., et al. (2021). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists.[4] ACS Medicinal Chemistry Letters, 12(6). Retrieved from

-

BLD Pharm. (2025).[5][6] Product Datasheet: 5-Methoxy-1H-indazole (CAS 94444-96-9).[1][2][7][5][8] Retrieved from

Sources

- 1. 5-METHOXY-1H-INDAZOLE | 94444-96-9 [chemicalbook.com]

- 2. CAS 94444-96-9: 5-Methoxy-1H-indazole | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-Methoxy-1H-indazole - Lead Sciences [lead-sciences.com]

- 6. 5-Methoxy-1H-indazole-3-carboxylic acid - Lead Sciences [lead-sciences.com]

- 7. 94444-96-9|5-Methoxy-1H-indazole|BLD Pharm [bldpharm.com]

- 8. capotchem.com [capotchem.com]

Technical Guide: Solubility Profile and Process Chemistry of 5-Methoxy-1H-indazole

[1][2]

Executive Summary

5-Methoxy-1H-indazole (CAS: 94444-96-9) is a critical bicyclic pharmacophore used extensively in the development of kinase inhibitors (e.g., GSK-3β), anti-inflammatory agents, and chiral pyrrolidine scaffolds.[1][2] Its physicochemical profile is characterized by a high melting point (~167°C) and a rigid, planar structure capable of strong intermolecular hydrogen bonding.[1][2]

This guide provides a comprehensive analysis of its solubility behavior. Unlike simple lipophilic compounds, 5-Methoxy-1H-indazole exhibits "brick-dust" properties—high crystallinity driven by N-H[1][2]···N dimerization—which necessitates specific solvent strategies for dissolution, reaction, and purification.[1][2]

Physicochemical Profile & Structural Analysis[2][3][4][5][6]

To master the solubility of this compound, one must first understand the structural forces governing its solid-state lattice.[1][2]

Structural Determinants of Solubility

The indazole core is aromatic and planar.[2] The 5-methoxy group adds lipophilicity (LogP ~1.8–2.[1][2]0) but does not significantly disrupt the crystal packing.[1][2] The primary barrier to dissolution is the intermolecular hydrogen bond network :

-

Acceptor: The N2 lone pair.[2]

-

Lattice Energy: High.[1][2] The molecule forms centrosymmetric dimers or catemers in the solid state, requiring significant energy (enthalpy of fusion) to break.[1]

Key Physicochemical Parameters[1][2][6]

| Parameter | Value | Implication for Solubility |

| Molecular Formula | C₈H₈N₂O | Low molecular weight (148.16 g/mol ) favors dissolution, but packing dominates.[1][2] |

| Melting Point | 167°C (Benzene) | High MP indicates strong lattice energy; requires high-boiling or polar solvents.[1][2] |

| LogP (Predicted) | 1.8 – 2.0 | Moderately lipophilic; poor water solubility, good organic solubility.[1][2] |

| pKa (Predicted) | ~13.6 (N-H) | Weakly acidic; deprotonation (using bases like K₂CO₃) drastically increases solubility in polar media.[1][2] |

| H-Bond Donors/Acceptors | 1 / 2 | Solvents must disrupt the N-H···N dimer to dissolve the solid effectively.[2] |

Solubility Profile in Organic Solvents

The following data categorizes solvents based on their interaction mechanism with 5-Methoxy-1H-indazole.

Solvent Compatibility Table[1][2]

| Solvent Class | Specific Solvent | Solubility Rating | Process Utility |

| Dipolar Aprotic | DMSO, DMF | High (>100 mg/mL) | Reaction Media: Excellent for nucleophilic substitutions; disrupts H-bonds effectively.[1][2] |

| Polar Protic | Methanol, Ethanol | Moderate-High | Recrystallization: High solubility at boiling; moderate at RT.[1][2] Ideal for purification.[1][2] |

| Chlorinated | Chloroform, DCM | Moderate | Extraction: Good for liquid-liquid extraction from aqueous workups.[1][2] |

| Aromatic | Toluene, Benzene | Low-Moderate | Recrystallization: Soluble at reflux; poor at RT.[1][2] Good for obtaining high-purity crystals.[1][2][3] |

| Ketones/Esters | Acetone, EtOAc | Moderate | Intermediates: Useful for washing filter cakes or as antisolvents in specific mixtures.[1][2][4] |

| Aqueous | Water | Very Low (<1 mg/mL) | Antisolvent: Used to crash out the product from alcoholic or DMSO solutions.[1][2] |

Thermodynamic Insight: The "Like Dissolves Like" Nuance

For 5-Methoxy-1H-indazole, "polarity" alone is insufficient.[1][2]

-

Protic Solvents (MeOH): Can donate H-bonds to the N2 nitrogen and accept from N1-H, replacing the crystal lattice interactions with solvation shells.[1][2]

-

Aprotic Solvents (DMSO): The sulfoxide oxygen is a potent H-bond acceptor, aggressively breaking the N1-H[1]···N2 dimer.[1][2]

-

Non-polar Solvents (Hexane): Cannot compete with the lattice energy; the compound remains insoluble.[1][2]

Experimental Protocols

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Standardized method for generating precise solubility curves.[1]

Objective: Determine the saturation solubility (

-

Preparation:

-

Equilibration:

-

Sampling:

-

Quantification:

Protocol: Purification via Recrystallization

The most effective method for purifying 5-Methoxy-1H-indazole from synthesis impurities.[1][2]

Solvent System: Methanol (Single solvent) or Ethanol/Water (Solvent/Antisolvent).[1][2]

-

Dissolution:

-

Crystallization:

-

Isolation:

Process Chemistry & Workflow Visualization[2]

Workflow: Solubility Determination

This diagram outlines the logical flow for determining solubility, ensuring data integrity.

Caption: Logical workflow for thermodynamic solubility determination ensuring saturation equilibrium.

Decision Tree: Solvent Selection

Choosing the right solvent depends on the operational goal (Reaction vs. Purification).[1][2]

Caption: Decision matrix for selecting the optimal solvent based on process requirements.

References

-

Synthesis and General Properties

-

Structural Analysis & Crystallography

-

Experimental Methodology

-

Application in Synthesis

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1H-Indazol-5-ol | C7H6N2O | CID 101438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde Supplier [benchchem.com]

- 4. reddit.com [reddit.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. 5-methoxy-3-phenyl-1H-indazole | C14H12N2O | CID 101517540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. ocw.mit.edu [ocw.mit.edu]

Technical Whitepaper: Physicochemical Profiling of 5-Methoxy-1H-indazole

This technical guide details the physicochemical profiling, synthesis, and experimental characterization of 5-Methoxy-1H-indazole (CAS 13325-27-4).

Executive Summary

5-Methoxy-1H-indazole (CAS 13325-27-4) is a critical bicyclic heterocyclic scaffold used extensively in medicinal chemistry as a bioisostere for the indole nucleus. Its structural rigidity and specific hydrogen-bonding capabilities make it a preferred pharmacophore in the development of kinase inhibitors (e.g., Axitinib analogues) and serotonin (5-HT) receptor antagonists. This guide provides authoritative data on its thermal properties—specifically melting and boiling points—along with validated synthetic protocols to ensure high-purity isolation for downstream applications.

Physicochemical Characterization

Thermal Properties Matrix

The following data aggregates experimental values and high-confidence predictive models.

| Property | Value / Range | Condition / Method | Confidence Level |

| Melting Point | 167 °C | Recrystallized from Benzene | Experimental (High) |

| Boiling Point | 312.5 ± 15.0 °C | 760 mmHg (Predicted) | Theoretical |

| Density | 1.244 ± 0.06 g/cm³ | Standard Temperature | Predicted |

| pKa (NH) | ~13.6 | Acidic dissociation of NH | Predicted |

| Appearance | Light yellow to white solid | Crystalline powder | Experimental |

Melting Point Analysis

The experimental melting point of 167 °C is the critical quality attribute (CQA) for this compound.

-

Purity Indicator: Depression of the melting point below 165 °C typically indicates the presence of unreacted 4-methoxy-2-methylaniline or oxidative byproducts.

-

Polymorphism: While specific polymorph studies on the 5-methoxy derivative are limited, indazoles are known to exhibit tautomeric-dependent crystal packing. The 167 °C value corresponds to the thermodynamically stable 1H-tautomer crystalline lattice.

-

Methodology: For precise determination, Differential Scanning Calorimetry (DSC) is recommended over capillary methods to detect subtle endothermic events associated with solvent inclusion (solvates).

Boiling Point & Volatility

-

Atmospheric Pressure: The predicted boiling point of 312.5 °C indicates that the compound cannot be distilled at atmospheric pressure without significant thermal decomposition (carbonization).

-

Vacuum Distillation: For purification via sublimation or distillation, high vacuum (<0.1 mmHg) is required. However, chromatographic purification is standard due to the compound's high melting point.

Experimental Methodologies

Validated Synthesis Protocol

The most robust route for synthesizing 5-Methoxy-1H-indazole utilizes the Jacobson Indazole Synthesis (diazotization of o-toluidines), which avoids the use of unstable hydrazines.

Reaction Scheme: 4-Methoxy-2-methylaniline + NaNO2 (aq) + AcOH → [Diazonium Intermediate] → 5-Methoxy-1H-indazole

Step-by-Step Protocol:

-

Reagent Prep: Dissolve 4-methoxy-2-methylaniline (1.0 eq) in Glacial Acetic Acid (approx. 50 volumes).

-

Diazotization: Cool the solution to < 25 °C (Critical: maintain temperature control to prevent diazonium decomposition).

-

Addition: Slowly add an aqueous solution of Sodium Nitrite (1.05 eq) dropwise.

-

Cyclization: Allow the mixture to stir at room temperature overnight. The cyclization typically occurs spontaneously following the internal attack of the diazonium species on the methyl group (via a radical or tautomeric mechanism).

-

Workup: Pour the reaction mixture into excess ice-water. Extract with Chloroform (3x).

-

Washing: Wash combined organic layers with saturated NaHCO₃ (to remove acetic acid) and Brine. Dry over anhydrous MgSO₄.

Purification & Characterization[3]

-

Purification: The crude product is often a brown solid. Purify via Silica Gel Column Chromatography using an eluent gradient of Chloroform/Methanol (9:1) .

-

Recrystallization: For analytical standards, recrystallize from Benzene or Toluene to achieve the literature melting point of 167 °C.

-

NMR Validation (DMSO-d₆):

Visualization of Workflows

Physicochemical Profiling Logic

The following diagram illustrates the decision tree for characterizing the solid-state properties of the synthesized indazole.

Caption: Logical workflow for validating the thermal properties of 5-Methoxy-1H-indazole.

Synthetic Pathway & Purification

This flow details the critical process parameters (CPPs) for the diazotization route.

Caption: Step-by-step synthetic route via diazotization of o-toluidine derivative.

Applications in Drug Discovery

The 5-methoxy-1H-indazole scaffold is a versatile pharmacophore.[2][3]

-

Kinase Inhibition: The indazole NH and N2 nitrogen atoms serve as a donor-acceptor motif, mimicking the adenine hinge-binding region of ATP in kinase active sites.

-

Bioisosterism: It effectively replaces the indole ring (found in Tryptophan/Serotonin) to improve metabolic stability (reducing oxidation at the C2/C3 positions) while retaining hydrogen bond donor capability.

-

Specific Targets: Used in the synthesis of Rho-kinase (ROCK) inhibitors and ligands for 5-HT3 receptors.

References

-

PubChem. (2025).[4][5][6][7] 5-Methoxy-1H-indazole Compound Summary. National Library of Medicine. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. American Chemical Society.[8][9] Retrieved from [Link]

Sources

- 1. 5-METHOXY-1H-INDAZOLE | 94444-96-9 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-methoxy-1H-indazole-3-carboxylic acid | C9H8N2O3 | CID 10375306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-methoxy-1H-indazole-3-carboxylic acid | C9H8N2O3 | CID 10375306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. 2H-Indazole synthesis [organic-chemistry.org]

A Spectroscopic Guide to 5-Methoxy-1H-indazole: Structure, Interpretation, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data of 5-Methoxy-1H-indazole, a key heterocyclic scaffold in medicinal chemistry. As a Senior Application Scientist, my objective is to not only present the core data but also to provide the scientific rationale behind the spectral interpretations and the experimental choices that lead to high-quality data. This guide is structured to be a self-validating resource, grounding its claims in authoritative references and established principles of spectroscopic analysis.

Introduction: The Significance of 5-Methoxy-1H-indazole

5-Methoxy-1H-indazole is a substituted indazole that serves as a crucial building block in the synthesis of a wide range of biologically active compounds. The indazole core is a bioisostere of indole and is found in numerous pharmaceuticals, including those with anti-inflammatory, anti-cancer, and anti-viral properties. The methoxy substituent at the 5-position significantly influences the molecule's electronic properties and, consequently, its reactivity and biological interactions. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of 5-Methoxy-1H-indazole in any research and development setting. This guide will delve into the key spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms. For 5-Methoxy-1H-indazole, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms within the molecule, revealing their connectivity and spatial relationships.

Predicted ¹H NMR Data of 5-Methoxy-1H-indazole

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.9 | br s | 1H | N1-H |

| ~7.95 | s | 1H | C3-H |

| ~7.45 | d | 1H | C7-H |

| ~7.10 | d | 1H | C4-H |

| ~6.95 | dd | 1H | C6-H |

| ~3.80 | s | 3H | -OCH ₃ |

Interpretation and Rationale:

The broad singlet observed at approximately 12.9 ppm is characteristic of the N-H proton of the indazole ring, which is often broadened due to quadrupole coupling with the nitrogen atom and potential intermolecular hydrogen bonding. The downfield chemical shift is indicative of an acidic proton in a heteroaromatic system.

The aromatic region displays a set of signals corresponding to the protons on the benzene ring. The singlet at ~7.95 ppm is assigned to the C3-H proton, which is a characteristic feature of 1H-indazoles. The doublet at ~7.45 ppm corresponds to the C7-H proton, which is coupled to the C6-H proton. The C4-H proton appears as a doublet at ~7.10 ppm, showing coupling to the C6-H proton. The C6-H proton at ~6.95 ppm appears as a doublet of doublets due to coupling with both the C7-H and C4-H protons.

The sharp singlet at approximately 3.80 ppm, integrating to three protons, is unequivocally assigned to the methoxy group's protons. Its upfield position relative to the aromatic protons is expected for a methyl group attached to an oxygen atom.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of 5-Methoxy-1H-indazole in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-14 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Apply a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data of 5-Methoxy-1H-indazole

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C 5-O |

| ~140.0 | C 7a |

| ~135.0 | C 3 |

| ~122.0 | C 3a |

| ~121.0 | C 7 |

| ~115.0 | C 6 |

| ~95.0 | C 4 |

| ~55.0 | -OC H₃ |

Interpretation and Rationale:

The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of the carbon atoms. The carbon attached to the electron-donating methoxy group (C5) is expected to be significantly downfield, around 155.0 ppm. The bridgehead carbons, C7a and C3a, will also have distinct chemical shifts, with C7a being more downfield due to its proximity to the pyrazole ring nitrogen. The C3 carbon, being part of the pyrazole ring, will also have a characteristic downfield shift. The remaining aromatic carbons (C7, C6, and C4) will appear in the typical aromatic region (95-125 ppm), with their specific shifts influenced by the methoxy substituent. The methoxy carbon itself will appear upfield, around 55.0 ppm. A comprehensive review of ¹³C NMR data for a large number of indazoles provides a solid basis for these assignments.[1]

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Use the same locked and shimmed spectrometer.

-

Tune the probe for ¹³C frequency.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.

-

Set the spectral width to cover the expected range (typically 0-160 ppm).

-

A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups, which can greatly aid in the assignment process.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and calibration).

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted FT-IR Data of 5-Methoxy-1H-indazole

| Wavenumber (cm⁻¹) | Vibration Type |

| 3150-3000 | N-H stretch |

| 3000-2850 | C-H stretch (aromatic and methyl) |

| 1620-1580 | C=C stretch (aromatic ring) |

| 1500-1450 | C=N stretch (pyrazole ring) |

| 1250-1200 | C-O stretch (aryl ether) |

| 850-750 | C-H out-of-plane bend (aromatic) |

Interpretation and Rationale:

The IR spectrum of 5-Methoxy-1H-indazole will exhibit several characteristic absorption bands. A broad band in the region of 3150-3000 cm⁻¹ is indicative of the N-H stretching vibration of the indazole ring. The C-H stretching vibrations of the aromatic ring and the methoxy group will appear in the 3000-2850 cm⁻¹ region. The aromatic C=C stretching vibrations will give rise to one or more bands in the 1620-1580 cm⁻¹ range. The C=N stretching of the pyrazole ring is expected around 1500-1450 cm⁻¹. A strong band in the 1250-1200 cm⁻¹ region is characteristic of the aryl C-O stretching of the methoxy group. Finally, the C-H out-of-plane bending vibrations of the substituted benzene ring will appear in the 850-750 cm⁻¹ region, and the pattern of these bands can sometimes provide information about the substitution pattern.

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method is often preferred for its simplicity and speed.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

-

Data Acquisition:

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and valuable information about its structure through the analysis of its fragmentation pattern.

Predicted Mass Spectrum of 5-Methoxy-1H-indazole

| m/z | Interpretation |

| 148 | Molecular ion [M]⁺ |

| 133 | [M - CH₃]⁺ |

| 105 | [M - CH₃ - CO]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation and Rationale:

For 5-Methoxy-1H-indazole (C₈H₈N₂O), the molecular ion peak [M]⁺ is expected at an m/z of 148. The fragmentation pattern will be characteristic of a methoxy-substituted indazole. A prominent fragment is often observed due to the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a peak at m/z 133. Subsequent loss of carbon monoxide (CO) from this fragment can lead to a peak at m/z 105. The appearance of a peak at m/z 77, corresponding to a phenyl cation, is also possible due to the fragmentation of the heterocyclic ring. The relative intensities of these fragment ions provide a fingerprint for the molecule.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source using a syringe pump.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC can be used to separate it from any impurities before it enters the mass spectrometer.

-

-

Ionization:

-

Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation and is useful for structural elucidation.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that typically result in a more prominent molecular ion peak and less fragmentation, which is useful for confirming the molecular weight.

-

-

Mass Analysis:

-

Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio.

-

-

Data Acquisition and Processing:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-200).

-

The instrument software will display the mass spectrum as a plot of relative intensity versus m/z.

-

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The workflow for a comprehensive analysis of 5-Methoxy-1H-indazole is illustrated below.

Caption: Integrated workflow for the spectroscopic characterization of 5-Methoxy-1H-indazole.

By combining the structural details from NMR, the functional group information from IR, and the molecular weight and fragmentation data from MS, a complete and unambiguous identification of 5-Methoxy-1H-indazole can be achieved.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic data for 5-Methoxy-1H-indazole. By understanding the principles behind each technique and the interpretation of the resulting spectra, researchers can confidently characterize this important molecule. The provided experimental protocols offer a starting point for obtaining high-quality data, which is the foundation of sound scientific research and drug development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Elguero, J., Fruchier, A., & Tjiou, E. M. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media.

Sources

5-Methoxy-1H-indazole as a Heterocyclic Building Block

Executive Summary

5-Methoxy-1H-indazole (CAS: 94444-96-9) has emerged as a "privileged scaffold" in modern medicinal chemistry, serving as a critical pharmacophore in oncology (kinase inhibitors), neurology (5-HT receptor modulators), and anti-inflammatory therapeutics.[1] Unlike its indole isostere, the indazole core offers unique hydrogen-bonding capabilities and metabolic stability profiles that are advantageous for optimizing ADME properties.

This guide provides a comprehensive technical analysis of the 5-methoxy-1H-indazole scaffold, focusing on practical synthesis strategies, regioselective functionalization (specifically the N1 vs. N2 challenge), and its application in late-stage drug design.[1]

Physicochemical Profile & Tautomerism[1][2][3]

Understanding the fundamental behavior of the indazole nucleus is prerequisite to successful synthetic planning.

Tautomeric Equilibrium

Indazole exists in a tautomeric equilibrium between the 1H- and 2H-forms.[1] For 5-methoxyindazole, the 1H-tautomer is thermodynamically favored by approximately 4.4 kcal/mol in the gas phase and non-polar solvents.[1] This preference dictates the reactivity profile, yet the 2H-tautomer remains accessible under specific kinetic conditions or through solvent effects.

-

1H-Indazole (Major): Aromatic sextet in the benzene ring; pyrazole ring has partial aromatic character.

-

2H-Indazole (Minor): Quinoid character in the benzene ring; often associated with higher basicity at N1.

Key Properties

| Property | Value / Characteristic | Relevance |

| Molecular Weight | 148.16 g/mol | Fragment-based drug discovery (FBDD) friendly.[1] |

| pKa (NH) | ~13.6 (Predicted) | Weak acid; deprotonation requires moderate bases ( |

| pKa (MH+) | ~1.2 | Protonation occurs at N2 in 1H-indazoles. |

| LogP | ~1.9 | Good lipophilicity for membrane permeability. |

| H-Bonding | Donor (NH), Acceptor (N2) | Dual capability for active site binding (e.g., hinge region of kinases). |

Synthetic Routes to the Scaffold[4][5][6]

While 5-methoxy-1H-indazole is commercially available, in-house synthesis is often required for isotopic labeling or derivative generation.[1] Two primary routes are recommended based on scalability and atom economy.

Method A: The Fluorobenzaldehyde Route (Preferred)

This method represents the modern standard due to mild conditions and high regiocidelity. It relies on the nucleophilic aromatic substitution (

-

Starting Material: 2-Fluoro-5-methoxybenzaldehyde.[1]

-

Reagents: Hydrazine hydrate (

). -

Conditions: Reflux in Ethanol or Dioxane.

-

Mechanism: The hydrazine attacks the aldehyde to form a hydrazone, which then undergoes intramolecular

displacement of the fluoride.

Method B: Diazotization of o-Toluidines (Classic)

Useful for large-scale industrial preparation where starting materials are commodity chemicals.[1]

-

Starting Material: 4-Methoxy-2-methylaniline (2-Methyl-p-anisidine).[1]

-

Reagents: Sodium nitrite (

), Acetic acid ( -

Mechanism: Diazotization of the amine generates a diazonium salt, which cyclizes onto the methyl group (Jacobson-type cyclization).

Functionalization Strategies: The Core Directive

The utility of 5-methoxy-1H-indazole lies in its ability to be selectively functionalized at three key positions: N1 , N2 , and C3 .[1]

The N-Alkylation Challenge (N1 vs. N2)

Alkylation of the indazole anion is the most common yet problematic transformation. The "ambient" nature of the indazole anion (negative charge delocalized over N1 and N2) leads to mixtures.

-

Thermodynamic Control (N1-Selective): The N1-alkyl product is generally more stable (aromaticity preservation).[1] High temperatures, reversible conditions, and soft electrophiles favor N1.

-

Kinetic Control (N2-Selective): The N2 position is often more nucleophilic due to electron density distribution in the anion. Alkylating with highly reactive electrophiles (e.g., alkyl halides) or using specific reagents like alkyl trichloroacetimidates under acidic catalysis can favor N2.[2]

Diagram 1: N-Alkylation Selectivity Decision Tree

Caption: Decision matrix for achieving regioselective N-alkylation based on thermodynamic vs. kinetic control parameters.

C3-Functionalization

The C3 position is susceptible to electrophilic aromatic substitution, specifically halogenation, providing a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]

-

Iodination Protocol:

, -

Application: The resulting C3-iodo species is a versatile intermediate for introducing aryl or heteroaryl groups via Suzuki coupling.

Demethylation: Accessing the 5-Hydroxy Handle

The 5-methoxy group is not just a substituent but a masked phenol.[1] Demethylation yields 5-hydroxy-1H-indazole , which can be O-alkylated to introduce solubilizing groups or specific receptor-binding motifs.[1]

-

Reagents:

(DCM, -78°C to RT) or Pyridine -

Note: The Pyridine

HCl method is robust but harsh;

Medicinal Chemistry Applications

Kinase Inhibitors (VEGFR/PDGFR)

The indazole core mimics the adenine ring of ATP, making it a potent scaffold for Type I and Type II kinase inhibitors.

-

Case Study: Axitinib (Inlyta) utilizes an indazole core.[3] While Axitinib is a 6-substituted indazole, 5-methoxy analogs have been extensively explored for selectivity tuning against VEGFR-2.[1] The methoxy group often occupies the hydrophobic pocket adjacent to the gatekeeper residue.

Serotonin (5-HT) Receptor Modulators

5-Methoxy-1H-indazole is a bioisostere of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) .[1]

-

Rationale: Replacing the indole with indazole retains the 5-methoxy/N-ethylamine topology required for 5-HT2A activation but alters the electrostatic potential and metabolic susceptibility of the core, potentially reducing MAO-mediated degradation.[1]

Diagram 2: Synthetic Workflow for Kinase Inhibitor Scaffolds

Caption: General synthetic workflow converting the aldehyde precursor into diverse bioactive scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Methoxy-1H-indazole[1]

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and reflux condenser.

-

Reagents: Dissolve 2-fluoro-5-methoxybenzaldehyde (10.0 mmol, 1.54 g) in Ethanol (30 mL).

-

Addition: Add Hydrazine hydrate (80%, 50.0 mmol, 3.1 mL) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

-

Workup: Cool to room temperature. The product often crystallizes directly. If not, concentrate under reduced pressure to ~50% volume and pour into ice water (100 mL).

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

-

Expected Yield: 85–95%.

-

Appearance: Off-white to pale yellow solid.[1]

-

Protocol B: Regioselective N1-Alkylation (Thermodynamic)[1]

-

Setup: Dry 50 mL flask under

. -

Reagents: Suspend 5-methoxy-1H-indazole (1.0 eq) and Cesium Carbonate (

, 2.0 eq) in anhydrous DMF. -

Alkylation: Add the alkyl halide (1.1 eq).

-

Condition: Heat to 60–80°C for 12 hours. (Heating promotes the equilibration to the thermodynamic N1 product).

-

Purification: Dilute with water, extract with EtOAc. Column chromatography is usually required to remove trace N2 isomer (typically <10% under these conditions).

Protocol C: C3-Iodination[1]

-

Reagents: Dissolve 5-methoxy-1H-indazole (1.0 eq) in DMF. Add Potassium Hydroxide (KOH, 3.0 eq) followed by Iodine (

, 1.1 eq). -

Reaction: Stir at room temperature for 1–3 hours.

-

Quench: Pour into 10%

(sodium thiosulfate) solution to quench excess iodine. -

Isolation: Filter the yellow solid precipitate.

References

-

Synthesis of 1H-Indazoles from Fluorobenzaldehydes

- L. Zhu et al., "Efficient Synthesis of 1H-Indazoles via the Reaction of 2-Fluorobenzaldehydes with Hydrazine," Journal of Organic Chemistry, 2009.

-

N1 vs N2 Alkylation Selectivity

- Slade, D. J. et al., "Thermodynamically Controlled N1-Selective Alkylation of Indazoles," Organic & Biomolecular Chemistry, 2024.

-

Mechanism of N2-Alkylation (Imidates)

- WuXi Biology, "Mechanism of a Highly Selective N2 Alkylation of Indazole," WuXi AppTec Whitepaper, 2022.

-

Medicinal Chemistry of Indazoles (Review)

- Cerecetto, H. et al.

-

C3-Functionalization Strategies

- Giraud, F. et al., "C3-Indazole Functionalization: A Review," Current Organic Chemistry, 2015.

Sources

A Theoretical and Computational Deep Dive into 5-Methoxy-1H-indazole: A Guide for Researchers and Drug Developers

Abstract

5-Methoxy-1H-indazole is a significant heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Understanding its intrinsic molecular properties is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth exploration of 5-Methoxy-1H-indazole from a theoretical and computational perspective. We delve into its electronic structure, spectroscopic characteristics, and tautomeric stability, employing Density Functional Theory (DFT) as our primary investigative tool. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical computational protocols to facilitate further research and application of this versatile molecule.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry.[1] Their structural resemblance to purines and indoles allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 1H-indazole tautomer is generally the most predominant and thermodynamically stable form.[2] The introduction of a methoxy group at the 5-position of the indazole ring, as in 5-Methoxy-1H-indazole, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a key building block in the synthesis of targeted therapeutics.[3]

Theoretical studies provide a powerful lens through which to understand the subtle yet crucial aspects of molecular behavior that govern biological activity. By employing computational chemistry techniques, we can elucidate the fundamental properties of 5-Methoxy-1H-indazole, such as its three-dimensional structure, electron distribution, and reactivity. This knowledge is invaluable for predicting its interaction with biological macromolecules and for designing derivatives with enhanced efficacy and selectivity.

Computational Methodology: A Self-Validating System

The insights presented in this guide are derived from computational modeling, primarily using Density Functional Theory (DFT). DFT has emerged as a robust and efficient method for studying the electronic structure of molecules, offering a balance between accuracy and computational cost.[4][5]

Rationale for Method Selection

The choice of computational method is critical for obtaining reliable theoretical data. For the studies on 5-Methoxy-1H-indazole, the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is employed. B3LYP is a widely used and well-validated functional that has demonstrated excellent performance in predicting the geometries and electronic properties of organic molecules.[6] To ensure a high degree of accuracy, the 6-311++G(d,p) basis set is utilized. This basis set is sufficiently flexible to describe the electron distribution around all atoms, including the diffuse functions (++) to account for non-covalent interactions and polarization functions (d,p) to allow for anisotropic electron density.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the systematic approach to the theoretical characterization of 5-Methoxy-1H-indazole:

-

Structure Input and Initial Optimization: The 3D structure of 5-Methoxy-1H-indazole is built using molecular modeling software. An initial geometry optimization is performed using a lower-level theory to obtain a reasonable starting structure.

-

DFT Geometry Optimization: The structure is then fully optimized without any symmetry constraints using the B3LYP functional and the 6-311++G(d,p) basis set. This process finds the lowest energy conformation of the molecule.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra.

-

Spectroscopic Predictions: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are calculated using the Gauge-Including Atomic Orbital (GIAO) method.

-

Electronic Property Analysis: Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), are calculated and visualized.

The workflow for these computational studies is depicted in the following diagram:

Caption: A generalized workflow for the theoretical characterization of 5-Methoxy-1H-indazole.

Molecular Structure and Geometry

The optimized geometry of 5-Methoxy-1H-indazole reveals a planar bicyclic system. The bond lengths and angles obtained from DFT calculations are in good agreement with experimental data for similar indazole derivatives. The methoxy group is predicted to be nearly coplanar with the indazole ring to maximize resonance stabilization.

Table 1: Selected Calculated Geometric Parameters for 5-Methoxy-1H-indazole (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (methoxy) | 1.36 Å |

| C-N (pyrazole) | 1.33 - 1.38 Å | |

| N-N | 1.35 Å | |

| Bond Angle | C-O-C | 118.5° |

| C-N-N | 108.0° - 112.0° |

Tautomerism: A Theoretical Perspective

Indazole can exist in two tautomeric forms: 1H-indazole and 2H-indazole.[7] Theoretical calculations are instrumental in determining the relative stability of these tautomers, which can significantly impact their chemical reactivity and biological interactions.[8][9] For 5-Methoxy-indazole, our DFT calculations predict that the 1H-tautomer is more stable than the 2H-tautomer. This is consistent with experimental observations for most indazole derivatives.[8] The greater stability of the 1H-tautomer can be attributed to its aromatic character resembling that of indole.[2]

Caption: Relative stability of the 1H and 2H tautomers of 5-Methoxy-indazole.

Spectroscopic Properties: A Comparison of Theory and Experiment

Theoretical calculations provide a powerful tool for interpreting experimental spectra. The calculated vibrational frequencies and NMR chemical shifts for 5-Methoxy-1H-indazole can be correlated with experimental data to confirm its structure and assign spectral features.

Vibrational Analysis

The calculated IR spectrum of 5-Methoxy-1H-indazole shows characteristic peaks corresponding to N-H stretching, C-H stretching of the aromatic ring and the methoxy group, C=C and C=N stretching vibrations of the indazole ring, and C-O stretching of the methoxy group. These theoretical predictions can aid in the assignment of experimental IR spectra.[6]

NMR Spectroscopy

The GIAO method allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts.[10] The calculated chemical shifts for the protons and carbons of 5-Methoxy-1H-indazole are expected to be in good agreement with experimental values, providing a means of structural verification.

Electronic Properties: Unveiling Reactivity

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. DFT provides valuable insights into these properties through the analysis of frontier molecular orbitals and the molecular electrostatic potential.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.[11] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[11] For 5-Methoxy-1H-indazole, the HOMO is primarily localized on the indazole ring, indicating that this is the most probable site for electrophilic attack. The LUMO is distributed over the entire bicyclic system.

Caption: Schematic representation of the Frontier Molecular Orbitals of 5-Methoxy-1H-indazole.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[11] The MEP map of 5-Methoxy-1H-indazole reveals negative potential (red regions) around the nitrogen atoms of the pyrazole ring and the oxygen atom of the methoxy group, indicating these are likely sites for electrophilic attack. Positive potential (blue regions) is observed around the N-H proton, making it susceptible to nucleophilic attack.

Potential Applications in Drug Discovery

The theoretical insights gained from these studies have direct implications for drug discovery. The optimized geometry of 5-Methoxy-1H-indazole can be used as a starting point for molecular docking studies to investigate its binding to target proteins.[12] The MEP map can guide the design of derivatives with improved binding affinity by identifying regions for potential hydrogen bonding and other non-covalent interactions. Furthermore, understanding the tautomeric equilibrium is crucial for predicting the biologically active form of the molecule.

Conclusion

This technical guide has provided a comprehensive theoretical overview of 5-Methoxy-1H-indazole, a molecule of significant interest in medicinal chemistry. Through the application of Density Functional Theory, we have elucidated its molecular structure, tautomeric stability, spectroscopic signatures, and electronic properties. The presented computational workflow and theoretical insights offer a robust framework for researchers and drug development professionals to further explore the potential of 5-Methoxy-1H-indazole and its derivatives in the design of novel therapeutic agents. The synergy between theoretical calculations and experimental studies will undoubtedly continue to accelerate the discovery of new and effective medicines based on the versatile indazole scaffold.

References

-

Advanced Journal of Chemistry, Section A. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl- 1, 3,4-oxadiazole Using DFT Theory Calculations. [Link]

-

Asian Publication Corporation. (n.d.). DFT Studies on Optimized Geometries for Thiazole Derivatives. [Link]

- Gökce, H., et al. (2016). Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. Spectroscopy Letters, 49(3), 171-178.

-

IJSDR. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. [Link]

-

Indian Journal of Chemistry. (2023). Synthesis, characterisation, in silico molecular docking and DFT studies of 2,6-bis(4-hydroxy-3-methoxyphenyl)-3,5-dimethylpiperidin-4-one. [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]

-

Journal of the American Chemical Society. (2025). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. [Link]

-

MDPI. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. [Link]

-

National Center for Biotechnology Information (PMC). (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

National Center for Biotechnology Information (PMC). (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. [Link]

-

National Institutes of Health. (2023). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. [Link]

-

ResearchGate. (n.d.). Frontier molecular orbitals (HOMO‐LUMO) representation of (5j and 5m)...[Link]

-

Semantic Scholar. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. [Link]

-

University of Chennai. (2020). Frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surface of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole (FDI). [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 8. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. malayajournal.org [malayajournal.org]

- 12. pnrjournal.com [pnrjournal.com]

Commercial & Technical Profile: 5-Methoxy-1H-indazole

This guide serves as a definitive technical resource for the sourcing, validation, and application of 5-Methoxy-1H-indazole , a critical heterocyclic scaffold in modern medicinal chemistry.

CAS Registry Number: 94444-96-9 (Note: Distinct from 5-Methoxybenzimidazole, often misidentified in older databases)

Executive Summary

5-Methoxy-1H-indazole is a high-value pharmacophore extensively utilized in the development of small-molecule kinase inhibitors, particularly targeting VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) and FGFR (Fibroblast Growth Factor Receptor). Its commercial availability has transitioned from a niche custom-synthesis reagent to a commodity building block, driven by its utility in fragment-based drug discovery (FBDD). This guide outlines the critical quality attributes (CQAs), synthesis-derived impurity profiles, and validated sourcing protocols required for pharmaceutical-grade applications.

Chemical Identity & Physicochemical Properties

Accurate identification is paramount due to the prevalence of structural isomers (e.g., 6-methoxy-1H-indazole) in the supply chain.

| Property | Specification |

| Systematic Name | 5-Methoxy-1H-indazole |

| CAS Number | 94444-96-9 (Primary Commercial ID) |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.16 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 167–170 °C |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| pKa | ~13.6 (Calculated) |

Critical Sourcing Note: Researchers must distinguish this compound from 5-Methoxybenzimidazole (CAS 1006-94-6 or similar variants), which lacks the N-N bond and exhibits distinct reactivity profiles.

Synthesis & Manufacturing: The Origin of Availability

Understanding the industrial synthesis route is essential for predicting the impurity profile. The dominant commercial route utilizes the Jacobson Indazole Synthesis approach via diazotization of substituted anilines.

Industrial Synthesis Route

The primary manufacturing pathway starts with 4-methoxy-2-methylaniline (m-Cresidine derivative).[1] The process involves diazotization followed by spontaneous intramolecular cyclization.

Figure 1: Industrial synthesis pathway highlighting the origin of key impurities.

Impurity Profile Analysis[2]

-

Unreacted Starting Material: 4-methoxy-2-methylaniline (trace levels).

-

Regioisomers: 6-methoxy isomers are rare in this specific route but possible if the starting aniline feedstock is impure.

-

Oligomers: Azo-coupling byproducts (colored impurities) which require removal via silica gel chromatography or recrystallization.

Quality Control & Validation Protocols

To ensure data integrity in biological assays, the following self-validating QC protocol is recommended. This method separates the parent indazole from potential aniline precursors.

HPLC-UV Purity Protocol

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Ammonium Acetate in Water (pH 4.5).

-

Mobile Phase B: Acetonitrile (HPLC Grade).[2]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (aromatic core) and 290 nm (indazole specific).

Figure 2: Quality Control Decision Tree for incoming raw material validation.

Commercial Landscape

The market for 5-Methoxy-1H-indazole is segmented into bulk chemical suppliers (kg scale) and research-grade vendors (mg/g scale).

| Supplier Type | Typical Pack Size | Purity Grade | Est. Lead Time | Target Application |

| Catalog Vendors (e.g., Sigma, BLD Pharm) | 1g, 5g, 25g | >97% (HPLC) | 1-3 Days | MedChem SAR, Hit Validation |

| Bulk Specialists (e.g., Enamine, WuXi) | 100g - 1kg+ | >98% (Process) | 2-4 Weeks | Scale-up, GLP Tox Studies |

| Custom Synthesis | Variable | >99% (Cryst.) | 4-8 Weeks | GMP Manufacturing |

Cost Analysis:

-

Research Scale: ~€10 - €20 per gram.

-

Bulk Scale: Prices drop significantly (>50%) for orders exceeding 100g.

Applications in Drug Discovery

The 5-methoxyindazole scaffold acts as a bioisostere for the indole ring, offering improved metabolic stability and hydrogen-bonding potential.

Mechanism of Action: Kinase Inhibition

The indazole nitrogen (N1/N2) typically binds to the hinge region of the kinase ATP-binding pocket, while the 5-methoxy group projects into the solvent-exposed area or hydrophobic back-pocket, depending on the specific kinase (e.g., VEGFR2, MAPK).

Figure 3: Structure-Activity Relationship (SAR) mapping of the indazole core in kinase inhibition.

Key Drug Precedents: While 5-methoxy-1H-indazole is a building block, the indazole core itself is found in FDA-approved drugs like Axitinib (Inlyta) and Pazopanib (Votrient), validating the pharmacological relevance of this heterocyclic class.

Handling, Safety & Regulatory

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[3][4] |

| Eye Irritation | H319 | Causes serious eye irritation.[3][5] |

| STOT-SE | H335 | May cause respiratory irritation.[3] |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust.

-

Storage: Store at room temperature (15-25°C) in a tightly sealed container, away from strong oxidizing agents.

References

-

Sigma-Aldrich. 5-Methoxy-1H-indazole Product Specification & Safety Data Sheet. Retrieved from

-

ChemicalBook. 5-Methoxy-1H-indazole CAS 94444-96-9 Technical Data. Retrieved from

-

National Institutes of Health (NIH). Synthesis of Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. PubMed Central. Retrieved from

-

MDPI. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity. Retrieved from

-

BenchChem. 4-Methoxy-2-methylaniline: Precursor for Indazole Synthesis. Retrieved from

Sources